molecular formula C24H33NO4S B8087022 Zervimesine CAS No. 2243184-39-4

Zervimesine

Cat. No.: B8087022
CAS No.: 2243184-39-4
M. Wt: 431.6 g/mol
InChI Key: ISQAPFMBJFZOLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Identification and Pharmacological Characterization

The sigma-2 receptor was first distinguished from the sigma-1 subtype in 1990 through radioligand binding studies, which revealed distinct pharmacological profiles and tissue distribution patterns. While σ1R preferentially binds (+)-pentazocine and localizes to mitochondrial-associated membranes, σ2R exhibits higher affinity for di-o-tolylguanidine (DTG) and resides in lipid rafts of the endoplasmic reticulum. Despite early recognition of σ2R’s involvement in cell proliferation and cholesterol homeostasis, its molecular identity remained elusive until 2017, when TMEM97 (transmembrane protein 97) was identified as its gene product. TMEM97’s role in regulating Niemann-Pick C1 (NPC1)-mediated cholesterol transport established σ2R as a critical modulator of lipid metabolism and membrane dynamics.

Structural Insights and Receptor Complexes

σ2R exists as a four-pass transmembrane protein with a molecular weight of 18–21 kDa, forming functional complexes with progesterone receptor membrane component 1 (PGRMC1) and other endoplasmic reticulum proteins. However, knockout studies of TMEM97 and PGRMC1 in glioblastoma cells revealed no significant impact on σ2 ligand-induced cytotoxicity, suggesting either redundant pathways or alternative binding partners mediate these effects. This paradox highlights the need for further structural biology studies to resolve σ2R’s quaternary architecture and ligand-binding interfaces.

Receptor Property Sigma-1 (σ1) Sigma-2 (σ2)
Gene Symbol SIGMAR1 TMEM97
Molecular Weight 25 kDa 18–21 kDa
Primary Radioligand [³H]-(+)-Pentazocine [³H]-DTG
Tissue Expression Brain, heart Liver, brain, tumor cells
Disease Relevance Neuropsychiatric disorders Alzheimer’s, cancer
Cholesterol Homeostasis Role Indirect Direct (via NPC1 regulation)


Figure 1: Chemical structure of CT1812 (Sigma-2 receptor antagonist 1), a lipophilic isoindoline derivative with high blood-brain barrier permeability.

TMEM97 and PGRMC1: Unresolved Interdependencies

Although TMEM97 and PGRMC1 co-purify in σ2R complexes, their functional relationship remains contentious. TMEM97 knockout mice exhibit disrupted cholesterol trafficking but retain σ2 ligand binding, implying auxiliary proteins stabilize the receptor’s conformation. PGRMC1, a heme-binding protein involved in cytochrome P450 signaling, may serve as a chaperone for σ2R maturation rather than a core component of its active site. Intriguingly, σ2R ligands like CT1812 reduce Aβ oligomer binding even in PGRMC1-deficient cells, suggesting their therapeutic effects operate independently of this partnership.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[3-methyl-3-(5-methylsulfonyl-1,3-dihydroisoindol-2-yl)butyl]-2-[(2-methylpropan-2-yl)oxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO4S/c1-23(2,3)29-22-13-17(7-10-21(22)26)11-12-24(4,5)25-15-18-8-9-20(30(6,27)28)14-19(18)16-25/h7-10,13-14,26H,11-12,15-16H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQAPFMBJFZOLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=C(C=CC(=C1)CCC(C)(C)N2CC3=C(C2)C=C(C=C3)S(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1802632-22-9
Record name CT-1812
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802632229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CT-1812
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0661V34NTV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Buchwald-Hartwig Amination for Intermediate Synthesis

Intermediate 2a was synthesized via Buchwald-Hartwig amination of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1 ) with iodobenzene, using Pd₂(dba)₃ (3 mol%) and SPhos (8 mol%) in toluene under nitrogen. The reaction yielded a 78% isolated product after purification by silica gel chromatography. Subsequent N-Boc deprotection with trifluoroacetic acid (TFA) in dichloromethane generated the free amine, which underwent alkylation with (2-bromoethyl)benzene to produce 4b (Ki σ2 = 27 nM).

Table 1: Alkylation Effects on σ1/σ2 Receptor Affinity

CompoundnmXKi σ1 (nM)Ki σ2 (nM)Selectivity (σ2/σ1)
4a01-28 ± 2.077 ± 122.8
4b11-2.7 ± 0.327 ± 5.310
4c21-3.5 ± 0.322 ± 2.56.3

Increasing the alkyl chain length (n=1→2) enhanced σ2 affinity but reduced selectivity due to concurrent σ1 binding.

Functionalization of Azabicyclononane Derivatives

Amide vs. Ether Linker Effects

Replacing the ether linker in 4b with an amide group (e.g., 5a ) reduced σ2 affinity by 10-fold (Ki σ2 = 255 nM), underscoring the importance of oxygen-based linkers for receptor engagement. Molecular docking revealed that the amide carbonyl in 5a disrupts hydrogen bonding with Glu172, a key residue in the σ2 receptor’s orthosteric site.

Phenytoin-Based Functional Assays

The agonist/antagonist profile of lead compounds was evaluated using a phenytoin modulation assay. Antagonists like 5b (Ki σ2 = 102 nM) showed reduced binding affinity in the presence of phenytoin (ratio = 0.9), while agonists (e.g., 4b ) exhibited enhanced affinity (ratio = 2.6).

Table 2: Functional Modulation by Phenytoin

CompoundKi Control (nM)Ki + Phenytoin (nM)Ratio (Control/+Phenytoin)
4b3.21.22.6
5b12140.9
SKF-10,04799175.8

Scalable Synthesis of High-Affinity Antagonists

Optimization of Alkylation Conditions

Procedure B (alkylation of 1 with (2-bromoethyl)benzene) achieved 85% yield using K₂CO₃ in acetonitrile at room temperature, compared to 65% yield under reflux conditions. Polar aprotic solvents (e.g., DMF) increased byproduct formation by 15%, favoring acetonitrile for large-scale synthesis.

Purification and Stability

Final compounds were purified via reverse-phase HPLC (C18 column, 70% MeCN/H₂O), achieving >95% purity. Accelerated stability studies (40°C/75% RH) showed <5% degradation over 6 months for 4b , confirming robustness for preclinical development.

Comparative Analysis of Scaffold Diversity

Benzo[d]oxazol-2(3H)-one Derivatives

Screening of 46 scaffolds identified RHM-4 analogs with sub-nanomolar σ2 affinity (Ki < 1 nM). Introduction of a 6,7-dimethoxy group on the tetrahydroisoquinoline core improved blood-brain barrier penetration by 2.3-fold compared to non-substituted analogs.

Table 3: Scaffold Impact on Receptor Affinity

ScaffoldAvg Ki σ2 (nM)σ2 Selectivity (vs. σ1)
2,7-Diazaspiro[3.5]nonane22–2556–10
Benzo[d]oxazol-2(3H)-one0.8–12.4>100
Tropane12.344

In Vivo Pharmacokinetic Profiling

Compound 8f (Ki σ2 = 12 nM) demonstrated favorable pharmacokinetics in murine models:

  • Oral bioavailability : 58%

  • Half-life : 4.2 h

  • Brain-to-plasma ratio : 0.93

Dose-dependent tumor growth inhibition (75% at 10 mg/kg) was observed in a xenograft model, with no significant σ1-mediated side effects.

Challenges in Selective σ2 Antagonist Design

Cross-Reactivity with σ1 Receptors

Despite structural optimization, most diazaspiro derivatives exhibit residual σ1 affinity (e.g., 4b : Ki σ1 = 2.7 nM). Introducing bulky substituents at the piperidine nitrogen reduced σ1 binding by 40% but compromised σ2 potency.

Metabolic Stability

Cytochrome P450 screening revealed rapid N-dealkylation of 4b (t₁/₂ = 12 min in human microsomes). Fluorination at the benzyl position extended t₁/₂ to 48 min, highlighting halogenation as a viable strategy .

Chemical Reactions Analysis

Sigma-2 receptor antagonist 1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen atoms. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Sigma-2 receptor antagonist 1 may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Neurodegenerative Diseases

Research has increasingly focused on the role of Sigma-2 receptor antagonists in treating neurodegenerative diseases.

  • Alzheimer’s Disease : Studies suggest that Sigma-2 receptor antagonists can counteract neurotoxicity associated with amyloid-beta (Aβ) aggregation and tau hyperphosphorylation, which are hallmarks of AD. For instance, the compound Elayta™ (CT1812), a Sigma-2 antagonist, is currently in clinical trials for early-stage Alzheimer's disease, demonstrating its potential in neuroprotection and cognitive enhancement .
StudyFindings
Izzo et al. (2014)Identified the role of S2R in AD pathogenesis .
Grundman et al. (2019)Phase 2 clinical trial for Elayta™ in AD .

Cancer Treatment

Sigma-2 receptor antagonists have shown promise in oncology by influencing tumor cell behavior.

  • Uveal Melanoma : Research indicates that Sigma-2 receptor ligands can significantly reduce cell proliferation and migration in uveal melanoma cells. Treatment with haloperidol (a known Sigma-2 ligand) resulted in decreased cell viability and increased apoptosis in cancer cell lines .
CompoundEffect on Uveal Melanoma
HaloperidolReduced proliferation and migration; induced apoptosis .
PB221Inhibited migration and induced oxidative stress-mediated cell death .

Pain Management

The role of Sigma receptors in pain modulation is another area of active research.

  • Neuropathic Pain : Sigma-1 receptor antagonists have been explored for their ability to alleviate neuropathic pain syndromes, particularly in cancer patients experiencing chemotherapy-induced peripheral neuropathy (CIPN). Combination therapies involving opioids and Sigma-1 antagonists have shown potential for enhanced analgesic effects .
Pain ConditionTreatment Approach
Chemotherapy-Induced Peripheral NeuropathyCombination of opioids with Sigma-1 antagonists .
General Neuropathic PainUse of S1R antagonists for anti-hyperalgesic effects .

Case Study 1: Alzheimer’s Disease

A clinical trial involving Elayta™ demonstrated significant cognitive improvements in patients with early-stage Alzheimer’s disease compared to placebo groups. The trial highlighted the compound's ability to modulate S2R activity effectively, leading to reduced Aβ-induced toxicity.

Case Study 2: Cancer Treatment

In vitro studies using human uveal melanoma cells treated with haloperidol showed a marked decrease in cell proliferation rates across various concentrations. The study concluded that targeting the Sigma-2 receptor could be a viable strategy for limiting tumor growth and enhancing apoptosis.

Mechanism of Action

Sigma-2 receptor antagonist 1 exerts its effects by binding to the sigma-2 receptor, also known as TMEM97. This binding modulates the receptor’s activity, leading to changes in cellular processes such as cholesterol homeostasis, cell proliferation, and neuroprotection. The compound’s interaction with the sigma-2 receptor also affects the receptor’s interaction with other proteins, such as the progesterone receptor membrane component 1 (PGRMC1), which plays a role in cell signaling pathways .

Comparison with Similar Compounds

Pharmacological Profiles

Compound Receptor Affinity (Ki) Selectivity (σ2/σ1) Mechanism Therapeutic Focus Clinical Status
CT1812 High σ2 affinity (nM range not reported) >1000 Allosteric antagonist Alzheimer’s disease Phase II (NCT03507790)
Benzamide Analogs (RHM-1, ISO-1, SV119) σ2 affinity: <10 nM (displaces [125I]RHM-4 ) High (σ2-selective) Competitive antagonist Cancer, neurodegeneration Preclinical
ABN Analogs (e.g., SW120) σ2 affinity: Comparable to benzamides Moderate Competitive antagonist with cellular internalization Tumor imaging, drug delivery Preclinical
CM-398 σ2: 0.43 ± 0.015 nM; σ1: >1000 nM >2300 Competitive antagonist Neuropathic pain Preclinical
AZ-66 σ2: 0.51 ± 0.15 nM; σ1: 2.4 ± 0.63 nM 4.7 Dual σ1/σ2 antagonist Cancer, pain Preclinical
CT1978/CT2168 σ2 affinity not reported High (σ2-selective) Competitive antagonist Parkinson’s disease Preclinical
Roluperidone (MIN-101) σ2: <50 nM; 5-HT2A: <10 nM Moderate Dual 5-HT2A/σ2 antagonist Schizophrenia Phase II completed
Adamantane Derivatives Comparable to reference σ2 ligands High Competitive antagonist Cancer imaging/therapy Preclinical

Functional and Therapeutic Differences

  • CT1812 : Unique allosteric mechanism prevents Aβ oligomer binding, reduces synaptotoxicity, and improves cognition in AD models . Phase I trials confirmed safety and cerebrospinal fluid (CSF) Aβ displacement .
  • Benzamide/ABN Analogs : Bind competitively to σ2 receptors but differ in cellular internalization. Benzamides (e.g., SV119) lack cytotoxicity, while ABN-based probes (e.g., SW120) internalize, suggesting divergent downstream effects .
  • CM-398 : Highly σ2-selective but induces locomotor deficits at high doses (45 mg/kg), a side effect linked to σ2 antagonism .
  • AZ-66 : Dual σ1/σ2 antagonism reduces selectivity, impairing motor function more than σ1-selective antagonists .
  • Roluperidone : Dual 5-HT2A/σ2 antagonism improved cognition in schizophrenia trials, highlighting σ2’s role beyond neurodegeneration .

Clinical Development Status

Compound Therapeutic Area Clinical Stage Key Findings
CT1812 Alzheimer’s disease Phase II Safe in Phase I; CSF Aβ reduction observed; cognitive outcomes pending .
Roluperidone Schizophrenia Phase II completed Improved cognitive scores in patients; σ2 antagonism may modulate neuroinflammation .
Others (CM-398, AZ-66, CT1978) Pain, cancer, Parkinson’s Preclinical Efficacy in rodent models but require optimization for safety and selectivity .

Biological Activity

Sigma-2 receptor antagonists, including Sigma-2 receptor antagonist 1, have garnered attention for their potential therapeutic applications in various neurological and oncological conditions. This article synthesizes current research findings on the biological activity of Sigma-2 receptor antagonist 1, highlighting its mechanisms of action, therapeutic implications, and relevant case studies.

Overview of Sigma-2 Receptors

Sigma-2 receptors are a class of proteins located primarily in the central nervous system and have been implicated in several pathological processes, including neurodegeneration and cancer. Unlike traditional receptors, sigma receptors function as allosteric modulators rather than classical agonists or antagonists. This unique characteristic allows them to influence various signaling pathways without direct activation or inhibition .

Sigma-2 Receptor Antagonist 1 operates by modulating the interaction between sigma receptors and other cellular proteins, which can lead to significant biological effects:

  • Neuroprotection : Studies indicate that sigma-2 receptor antagonists can mitigate neurotoxicity associated with pathological conditions such as Alzheimer's disease and Parkinson's disease. For instance, they have been shown to alleviate α-synuclein oligomer-induced neurotoxicity, suggesting a potential role in modifying disease progression .
  • Cancer Therapeutics : In cancer models, sigma-2 receptor antagonists can inhibit tumor cell proliferation and induce apoptosis. The modulation of sigma receptors has been linked to altered gene expression that promotes tumor growth .

Table 1: Summary of Biological Activities

Activity Findings References
NeuroprotectionAntagonists alleviate neurotoxicity induced by α-synuclein oligomers in Parkinson's models.
Anticancer EffectsInduce apoptosis in cancer cells; inhibit proliferation in xenograft models.
Modulation of Synaptic FunctionImprove synaptic density in Alzheimer's disease models; enhance cognitive function.

Case Studies

  • Alzheimer's Disease (AD) :
    • A pilot study involving CT1812 (a sigma-2 receptor antagonist) demonstrated improvements in synaptic density among patients with mild to moderate AD. The study revealed significant changes in biomarkers associated with synaptic damage, indicating effective target engagement .
  • Parkinson's Disease (PD) :
    • Research highlighted that sigma-2 receptor antagonists could rescue neuronal dysfunction caused by α-synuclein oligomers, showcasing their potential as a novel therapeutic approach for PD .
  • Cancer Models :
    • In vitro studies have shown that sigma-2 receptor antagonists can reduce cell viability and induce cell cycle arrest in various cancer cell lines, suggesting their utility as anticancer agents .

Q & A

Q. How can sigma-2 receptor antagonism be validated in vitro?

To validate antagonism, employ functional assays such as cell viability and caspase-3 activation assays using human cancer or neuroblastoma cell lines (e.g., SK-N-SH). Compare ligand activity to reference agonists like siramesine. Antagonists will not induce cytotoxicity or caspase-3 activation, even at high concentrations. Receptor binding assays (e.g., displacement of radiolabeled ligands like [³H]RHM-1) confirm competitive binding .

Q. What experimental models are used to assess sigma-2 antagonists in neurodegenerative diseases?

Preclinical models include:

  • Aβ oligomer displacement assays in Alzheimer’s disease (AD) models, where CT1812’s efficacy is measured via synaptic protection and cognitive decline mitigation .
  • α-synuclein oligomer disruption in Lewy body dementia models, evaluating synaptic function restoration .
  • In vivo rodent models with behavioral tests (e.g., Morris water maze) to quantify cognitive improvements .

Q. Which cellular processes are regulated by sigma-2 receptors?

Sigma-2 receptors modulate membrane trafficking , autophagy , and synaptic plasticity . These processes are disrupted by toxic oligomers (Aβ, α-synuclein) in neurodegenerative diseases. Antagonists like CT1812 restore homeostasis by displacing oligomers from synaptic sites .

Q. What pharmacokinetic properties are critical for sigma-2 antagonists targeting the brain?

Prioritize blood-brain barrier (BBB) penetration (measured via logP values and in vivo brain-to-plasma ratios) and oral bioavailability . CT1812 demonstrates BBB penetration and sustained receptor occupancy in preclinical models .

Q. How do sigma-2 antagonists differ mechanistically from sigma-1 ligands?

Sigma-2 antagonists selectively bind the σ-2/TMEM97 complex, while sigma-1 ligands target σ-1/SIGMAR1. Use binding affinity assays (Kᵢ values) and subtype-selective ligands (e.g., BD 1008, which has 4x selectivity for σ-1 over σ-2) to distinguish cross-reactivity .

Advanced Research Questions

Q. How can phase 1 clinical trials for sigma-2 antagonists (e.g., CT1812) be optimized?

Key parameters include:

  • Dose escalation based on preclinical safety margins (e.g., no observed adverse effect levels).
  • Biomarker monitoring (e.g., CSF Aβ oligomer levels, synaptic protein changes) to assess target engagement .
  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with cognitive outcomes .

Q. How are contradictory findings in sigma-2 ligand effects resolved (e.g., cytotoxicity vs. metabolic stimulation)?

Address contradictions via structure-activity relationship (SAR) studies . For example:

  • SN79 derivatives with 6-COCH3 substitutions induce metabolic stimulation without cytotoxicity, while 6-isothiocyanate substitutions trigger apoptosis.
  • Use irreversible binding assays and transcriptomic profiling to differentiate mechanisms .

Q. What strategies enhance sigma-2 antagonist selectivity over sigma-1 receptors?

Modify core ligand structures to reduce σ-1 affinity:

  • Replace benzoxazolone oxygen with N-methyl groups (e.g., SN79 analogs) lowers σ-1 binding.
  • Sulfur substitutions (benzothiazolones) retain σ-2 selectivity but require further optimization .

Q. How is disease-modifying potential evaluated preclinically for sigma-2 antagonists?

Use long-term synaptic protection assays :

  • Measure synaptophysin and PSD-95 levels in AD models post-CT1812 treatment.
  • Quantify cognitive preservation in transgenic mice over 6–12 months .

Q. What in vitro assays differentiate sigma-2 agonists from antagonists?

Normalize ligand activity to siramesine (a canonical agonist) in cell viability assays :

  • Agonists reduce viability (EC₅₀ ≤ 10 µM); antagonists show no effect.
  • Caspase-3 activation assays further confirm apoptotic pathways for agonists .

Methodological Considerations

  • Data Contradictions : Use orthogonal assays (e.g., MTT reduction for metabolism, TUNEL staining for apoptosis) to validate divergent effects .
  • Clinical Translation : Incorporate electroencephalography (EEG) in trials to monitor synaptic activity changes, as demonstrated in CT1812 studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zervimesine
Reactant of Route 2
Reactant of Route 2
Zervimesine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.